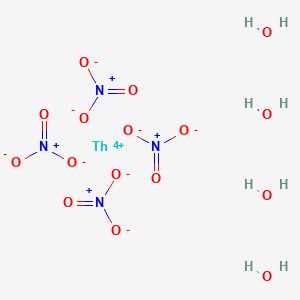
Thorium nitrate tetrahydrate
Overview
Description
Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a salt of thorium and nitric acid, appearing as a white crystalline solid. This compound is weakly radioactive due to the presence of thorium, a naturally occurring radioactive element. This compound is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium nitrate tetrahydrate can be synthesized by reacting thorium hydroxide with nitric acid. The reaction is as follows:
Th(OH)4+4HNO3+3H2O→Th(NO3)4+5H2O
The resulting solution is then crystallized under controlled conditions to obtain the tetrahydrate form. The crystallization process involves careful control of temperature and concentration to ensure the formation of the desired hydrate.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the extraction of thorium from monazite sand. The process involves several steps, including the digestion of monazite with sulfuric acid, separation of thorium from other rare earth elements, and subsequent conversion to thorium nitrate. The final product is obtained by crystallization from the nitrate solution.
Chemical Reactions Analysis
Types of Reactions: Thorium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Thorium in this compound is already in its highest oxidation state (+4), so it does not undergo further oxidation.
Reduction: Thorium nitrate can be reduced to thorium dioxide (ThO₂) by heating in the presence of a reducing agent.
Substitution: Thorium nitrate can react with other anions to form different thorium salts.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas or carbon can be used to reduce thorium nitrate to thorium dioxide.
Substitution Reactions: Reactions with sodium carbonate or sodium hydroxide can lead to the formation of thorium carbonate or thorium hydroxide, respectively.
Major Products:
Thorium Dioxide (ThO₂): Formed by the reduction of thorium nitrate.
Thorium Carbonate (Th(CO₃)₂): Formed by reaction with sodium carbonate.
Thorium Hydroxide (Th(OH)₄): Formed by reaction with sodium hydroxide.
Scientific Research Applications
Thorium nitrate tetrahydrate has several applications in scientific research and industry:
Chemistry: Used as a reagent in analytical chemistry for the determination of fluorine and other elements.
Biology and Medicine: Its radioactive properties make it useful in certain types of radiographic imaging and cancer treatment research.
Industry: Employed in the production of thoriated tungsten filaments used in lighting and welding applications. It is also used in the preparation of thorium-based catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of thorium nitrate tetrahydrate is primarily related to its radioactive properties. Thorium emits alpha particles, which can interact with biological tissues and cause ionization. This property is exploited in medical research for targeted radiotherapy. The compound’s chemical reactivity also allows it to participate in various chemical reactions, forming different thorium compounds with specific applications.
Comparison with Similar Compounds
Thorium Dioxide (ThO₂): A common thorium compound used in nuclear reactors and as a catalyst.
Thorium Fluoride (ThF₄): Used in optical coatings and as a component in fluoride glass.
Thorium Carbonate (Th(CO₃)₂): Used in the preparation of other thorium compounds.
Uniqueness: Thorium nitrate tetrahydrate is unique due to its solubility in water and its ability to form various hydrates. Its use as a precursor in the production of other thorium compounds and its applications in analytical chemistry and industry set it apart from other thorium compounds.
Properties
IUPAC Name |
thorium(4+);tetranitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIMIAZQDNXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N4O16Th | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911509 | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-07-0, 110140-69-7 | |
| Record name | Thorium nitrate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THORIUM NITRATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




